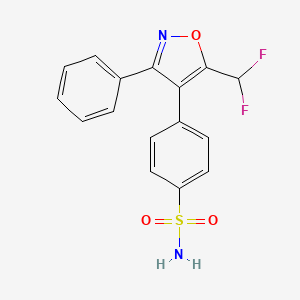
COX-2 Inhibitor II
Descripción general
Descripción
COX-2 Inhibitor II is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in the inflammatory process. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing inflammation and pain without affecting the cyclooxygenase-1 enzyme, which is important for protecting the stomach lining .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of COX-2 Inhibitor II typically involves a multi-step process. One common method includes a Claisen condensation reaction followed by a cyclo-condensation reaction. For example, the synthesis of celecoxib, a well-known COX-2 inhibitor, involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the final product .
Industrial Production Methods: Industrial production of COX-2 inhibitors often employs flow chemistry techniques to enhance efficiency and yield. For instance, the continuous flow synthesis of celecoxib has been reported to achieve yields of 90-96% with significantly reduced reaction times compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: COX-2 Inhibitor II can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
COX-2 Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory pathways and its potential effects on cellular processes.
Mecanismo De Acción
COX-2 Inhibitor II exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include the active site of the cyclooxygenase-2 enzyme, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparación Con Compuestos Similares
Celecoxib: A well-known COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used in the treatment of arthritis and pain
Uniqueness: COX-2 Inhibitor II is unique in its specific binding affinity and selectivity for the cyclooxygenase-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs. Its distinct chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors .
Propiedades
IUPAC Name |
4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOGWILWKEIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437825 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-33-3 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using a COX-2 inhibitor to investigate the role of different suppressive factors in myeloid-derived suppressor cell (MDSC) function. Why was a COX-2 inhibitor included in this study on atherosclerosis?
A1: Atherosclerosis, while primarily driven by lipid accumulation, involves chronic inflammation within the artery walls. Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation []. Previous research has suggested a potential link between COX-2 activity and the progression of atherosclerosis. Therefore, including a COX-2 inhibitor in this study likely aimed to investigate whether prostaglandins, produced downstream of COX-2, contribute to the suppressive function of MDSCs in the context of atherosclerosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



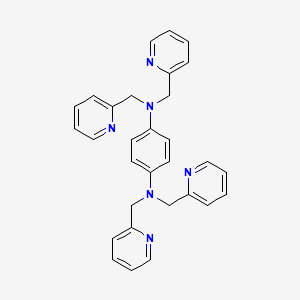
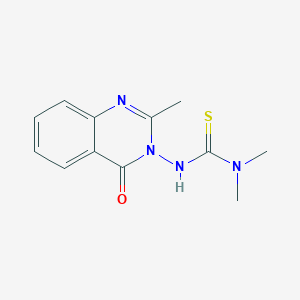
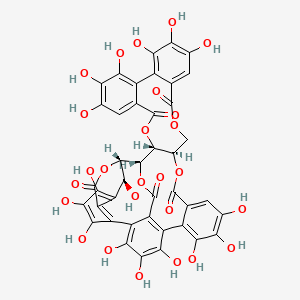
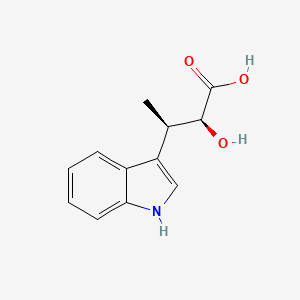

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
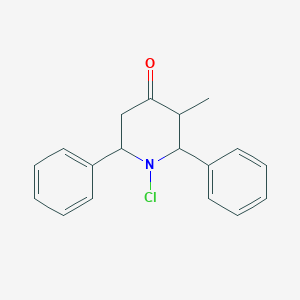
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
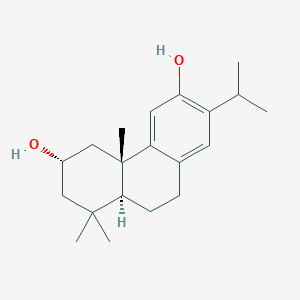
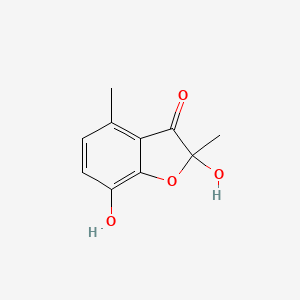
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

